
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) is a chemical compound with the CAS number 14481-08-4 . It is used as an NMR shift reagent and a precursor for nickel oxide .
Synthesis Analysis
The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) involves several steps. The FTIR spectrum shows peaks at 2,950, 2,874 (γ C–H); 1,591, 1,576 (γ C=O); 1,560 (γ C–C); 1,503 (γ C=O + γ C–C + δ C–H); 1,417, 1,389, 1,274, 1,221 (γ C–C (CH3)3, δ C–H); 592, 475 (γ M–O) . The 1H NMR and 13C NMR spectra also provide information about the structure of the compound .Molecular Structure Analysis
The molecular structure of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) can be represented by the linear formula: Ni(OCC(CH3)3CHCOC(CH3)3)2 . The molecular weight of the compound is 425.23 .Chemical Reactions Analysis
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) include its solid form and a melting point of 219-223 °C .Wissenschaftliche Forschungsanwendungen
Metal-Organic Chemical Vapor Deposition (MOCVD) for High-Temperature Superconductors
Safety And Hazards
Eigenschaften
IUPAC Name |
nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIJAZNTPALBJL-ORWWTJHYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38NiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138991738 | |
CAS RN |
14481-08-4 |
Source


|
| Record name | Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) in the deposition of nickel-containing thin films?
A: BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II), often abbreviated as Ni(thd)2, serves as a crucial precursor in both chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films of nickel compounds. [, , ] These techniques are essential for fabricating various electrical, magnetic, and optical devices that rely on precisely controlled thin layers. []
Q2: How is BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) used to deposit metastable nickel nitride (Ni3N)?
A: Researchers have developed a CVD method using Ni(thd)2 and ammonia to deposit Ni3N. [, , ] The process relies on surface reactions, with the growth rate being highly sensitive to ammonia partial pressure. This suggests that adsorbed -NHx species are key to film growth. [, , ]
Q3: Can you elaborate on the challenges and solutions in using Ni(thd)2 for depositing multilayered structures like Ni3N/NiO?
A: Creating multilayered structures with Ni3N and nickel oxide (NiO) using Ni(thd)2 requires careful control over oxygen and hydrogen activity. Traditional CVD and ALD methods often employ high activities of these elements, which can lead to unwanted oxidation or reduction of the underlying layer. Researchers have successfully produced well-defined Ni3N/NiO multilayers by employing growth processes with low oxygen and hydrogen activities, ensuring the integrity of each layer. [, , ]
Q4: Are there alternative deposition pathways for nickel that avoid using hydrogen, and how does Ni3N play a role?
A: Yes, a novel method utilizes the controlled decomposition of metastable Ni3N to deposit nickel without requiring hydrogen in the vapor phase. This decomposition, achievable through post-annealing, offers a hydrogen-free pathway for nickel deposition. The environment during annealing significantly influences the decomposition mechanism of Ni3N, ultimately affecting the ordering of the resulting nickel films. [, , ]
Q5: Beyond thin film deposition, what other applications utilize BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)?
A: Ni(thd)2 has demonstrated its versatility by acting as a catalyst precursor in organic synthesis. Specifically, it effectively catalyzes alkene hydrosilylation reactions in the presence of a reducing agent like sodium triethylborohydride (NaBHEt3). This catalytic system exhibits high activity and selectivity, proving valuable in various organic transformations, including those involving industrially relevant siloxy-, amino-, and epoxy-substituted alkenes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)
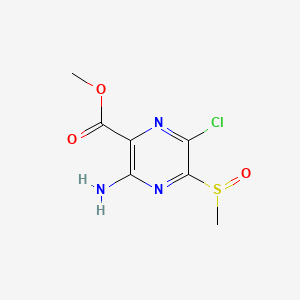


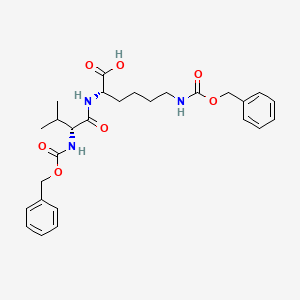
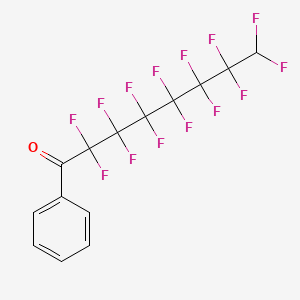
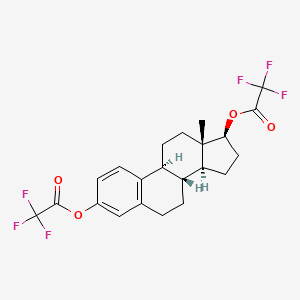
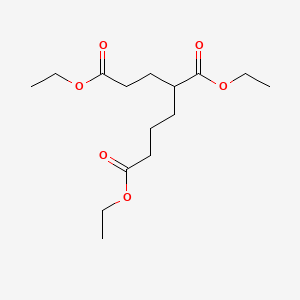
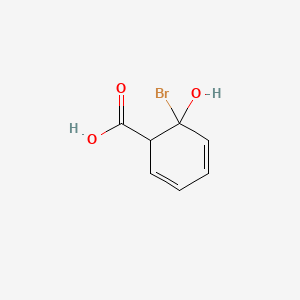
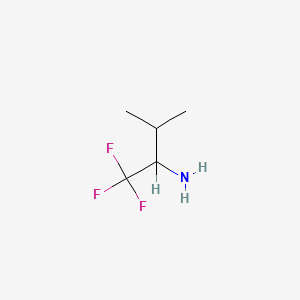
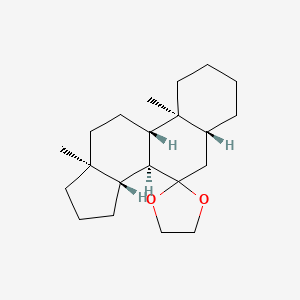
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
